3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
3-[(1-methylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(19,20)18-8-6-12(7-9-18)11-21-15-10-13-4-2-3-5-14(13)16-17-15/h10,12H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJHXDVDSPNREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=NN=C3CCCCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylsulfonyl Group:
Construction of the Cinnoline Core: The cinnoline core is synthesized through a series of cyclization and condensation reactions involving aromatic precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the cinnoline core.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
- The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecular structures. Its piperidine ring and cinnoline core allow for diverse functionalization, making it suitable for the development of novel compounds with tailored properties.
Material Science
- In material science, this compound may be investigated for its properties in developing new materials. The unique chemical structure could lead to advancements in polymer chemistry or nanotechnology.
Biological Applications
Antimicrobial Properties
- Research indicates that 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections .
Anticancer Activity
- The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways. For instance, it may interact with enzymes involved in cancer metabolism or cellular signaling .
Medical Applications
Therapeutic Potential
- 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is being studied for its potential use in treating various diseases. Its mechanism of action involves modulation of specific molecular targets, which could lead to therapeutic effects in conditions such as cancer and infectious diseases .
Clinical Trials
- Ongoing clinical trials are assessing the safety and efficacy of this compound in humans. These studies aim to establish optimal dosing regimens and identify any adverse effects associated with its use .
Industry Applications
Pharmaceutical Development
- The compound plays a role in pharmaceutical research as a lead compound for drug development. Its unique structure provides a basis for modifying chemical properties to enhance bioavailability and reduce toxicity .
Chemical Processes
- In industrial chemistry, it may be utilized in the synthesis of other compounds or as a reagent in various chemical processes. Its stability and reactivity can be advantageous in large-scale manufacturing settings .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Novel Compounds | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria. |
| Evaluation of Anticancer Properties | Cancer Cell Proliferation | Showed inhibition of cell growth in vitro across multiple cancer cell lines. |
| Clinical Trials on New Therapeutics | Safety and Efficacy | Early results indicate promising outcomes with manageable side effects. |
Mechanism of Action
The mechanism of action of 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Substituent : 6-Methylpyrimidin-4-yl (aromatic heterocycle).
- Key Features: Pyrimidine is planar and aromatic, enabling π-π stacking interactions with biological targets. Methyl group at position 6 may enhance lipophilicity compared to the methylsulfonyl analogue. No direct biological or physicochemical data are available in the evidence .
3-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
- Substituent : 4-Methyl-1,3-thiazol-2-yl (five-membered heterocycle with sulfur and nitrogen).
- Key Features :
Patent Derivatives with Methylsulfonyl-Piperidine Moieties (EP 3 532 474 B1)
- Examples :
- 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-[1-(methylsulfonyl)piperidin-4-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide.
- Key Features: Methylsulfonyl-piperidine appears in benzamide-based scaffolds, suggesting its utility in enhancing target affinity or pharmacokinetics. The cinnoline core’s distinct structure may confer unique target selectivity compared to benzamide derivatives .
Comparative Data Table
| Compound Name | Substituent on Piperidine | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline | Methylsulfonyl (–SO₂CH₃) | C₁₅H₂₅N₃O₃S | 327.42 | Electron-withdrawing group; high polarity |
| 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline | 6-Methylpyrimidin-4-yl | Not specified | Not specified | Aromatic, planar; potential π-π interactions |
| 3-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline | 4-Methyl-1,3-thiazol-2-yl | C₁₈H₂₄N₄OS | 344.47 | Sulfur-containing heterocycle; moderate lipophilicity |
Implications of Substituent Variations
- Methylsulfonyl (–SO₂CH₃) : Enhances solubility and hydrogen-bonding capacity but may reduce cell permeability. Commonly used to improve metabolic stability .
- 6-Methylpyrimidin-4-yl : Likely increases lipophilicity and target engagement via stacking interactions, but synthetic complexity may be higher .
- 4-Methyl-1,3-thiazol-2-yl : Introduces sulfur-mediated interactions and moderate lipophilicity, balancing solubility and membrane penetration .
Biological Activity
3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₂₃N₃O₃S
- Molecular Weight : 325.4 g/mol
- CAS Number : 2320144-78-1
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₃S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2320144-78-1 |
The compound's activity is primarily attributed to its interaction with various biological targets:
- Janus Kinase (JAK) Inhibition : Similar compounds have been identified as JAK inhibitors, which play crucial roles in the signaling pathways associated with inflammation and immune responses .
- GPCR Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing numerous physiological processes including neurotransmission and hormonal regulation .
- Cytochrome P450 Inhibition : There is evidence suggesting that related compounds inhibit cytochrome P450 enzymes, which are vital for drug metabolism and synthesis of steroid hormones .
Anti-inflammatory Effects
Research has indicated that compounds structurally similar to 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline exhibit anti-inflammatory properties through the inhibition of cytokine production and modulation of immune responses.
Neuroprotective Properties
Studies have shown that the compound may provide neuroprotection by reducing oxidative stress and apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
Case Studies
-
Case Study on JAK Inhibition :
- A study investigated the effects of a related JAK inhibitor in patients with rheumatoid arthritis. The results indicated significant reductions in disease activity scores and inflammatory markers.
-
Neuroprotection in Animal Models :
- An animal model study demonstrated that administration of the compound led to improved cognitive function and reduced neuronal damage in models of induced neurotoxicity.
-
Anticancer Screening :
- A screening assay revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperidine and cinnoline cores. A plausible route includes:
Piperidine sulfonylation : React piperidin-4-ylmethanol with methylsulfonyl chloride under basic conditions (e.g., triethylamine) to form 1-(methylsulfonyl)piperidin-4-ylmethanol .
Etherification : Couple the sulfonylated piperidine with 5,6,7,8-tetrahydrocinnoline-3-ol using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution (e.g., NaH in DMF) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high purity (>98%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks using ¹H, ¹³C, and 2D NMR (COSY, HSQC) to verify the piperidine sulfonyl group (δ 2.8–3.2 ppm for SO₂CH₃) and cinnoline aromatic protons .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H]⁺ ion.
- HPLC : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- Methodological Answer :
- HPLC-DAD/MS : Detect and quantify trace impurities (e.g., unreacted intermediates) using gradient elution and spiked calibration standards .
- TLC : Screen for byproducts during synthesis optimization (e.g., silica plates, ethyl acetate/hexane 3:7) .
- KF Titration : Measure residual solvents (e.g., DMF, THF) to comply with ICH Q3C guidelines .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of the Mitsunobu coupling step in the synthesis?
- Methodological Answer :
- Variable Screening : Use a Design of Experiments (DoE) approach to test factors like solvent (THF vs. DMF), temperature (0–25°C), and reagent equivalents (DIAD: 1.2–2.0 eq).
- Catalyst Alternatives : Replace PPh₃ with polymer-supported triphenylphosphine to simplify purification .
- In Situ Monitoring : Track reaction progress via FTIR (disappearance of OH stretch at ~3200 cm⁻¹) or LC-MS .
Q. What strategies resolve contradictions in NMR spectral assignments for the cinnoline-piperidine linkage?
- Methodological Answer :
- 2D NMR : Use NOESY to confirm spatial proximity between the piperidine methoxy group and cinnoline protons .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- X-ray Crystallography : Obtain single crystals (via slow evaporation in ethanol/water) for definitive structural confirmation .
Q. How can researchers evaluate the compound’s stability under physiological conditions for in vitro studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss using LC-MS/MS .
Q. What methods are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in the target’s active site, guided by crystallographic data .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?
- Methodological Answer :
- Re-evaluate Force Fields : Test alternative parameter sets (e.g., AMBER vs. CHARMM) in docking simulations .
- Mutagenesis Studies : Introduce point mutations in the target protein’s active site to validate predicted interaction residues .
- Synchrotron Crystallography : Obtain high-resolution protein-ligand co-crystal structures to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
